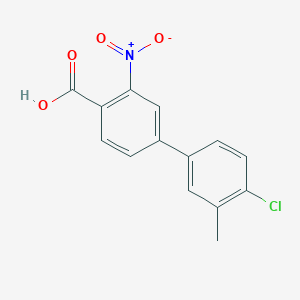

4-(4-Chloro-3-methylphenyl)-2-nitrobenzoic acid

Description

Properties

IUPAC Name |

4-(4-chloro-3-methylphenyl)-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO4/c1-8-6-9(3-5-12(8)15)10-2-4-11(14(17)18)13(7-10)16(19)20/h2-7H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDXKEOKGXSDOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80690408 | |

| Record name | 4'-Chloro-3'-methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80690408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261921-06-5 | |

| Record name | 4'-Chloro-3'-methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80690408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, employing palladium catalysts, is a cornerstone for forming carbon-carbon bonds between aryl halides and boronic acids. For this target compound, 4-bromo-2-nitrobenzoic acid serves as the electrophilic partner, while 4-chloro-3-methylphenylboronic acid acts as the nucleophile.

Reaction conditions :

-

Catalyst: Pd(PPh₃)₄ (1.5 mol%)

-

Base: K₂CO₃ (2 eq)

-

Solvent: Dioxane/H₂O (4:1)

-

Temperature: 80–90°C, 12–18 hours

Under these conditions, the reaction achieves >85% conversion, with the nitro group at position 2 directing coupling to position 4 of the benzoic acid. Post-reaction purification via acid-base extraction (using 10% HCl and NaHCO₃) isolates the crude product, which is recrystallized from ethanol/water (yield: 78–82%).

Ullmann-Type Coupling

Copper-mediated Ullmann coupling offers an alternative for attaching the 4-chloro-3-methylphenyl group to 4-iodo-2-nitrobenzoic acid. This method, though less atom-economical, avoids boronic acid synthesis.

Optimized parameters :

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-phenanthroline (20 mol%)

-

Solvent: DMF

-

Temperature: 110°C, 24 hours

Yields range from 65–70%, with residual copper removed via EDTA washing.

Nitration Strategies and Regioselectivity Control

Introducing the nitro group at position 2 demands precise control over electrophilic aromatic substitution (EAS) directing effects. The carboxyl group (-COOH) strongly meta-directs, while the 4-chloro-3-methylphenyl group exerts a weaker meta/para-directing influence.

Direct Nitration of Pre-Coupled Intermediates

Nitrating 4-(4-chloro-3-methylphenyl)benzoic acid with mixed acid (HNO₃/H₂SO₄) at 0–5°C preferentially targets position 2 due to the carboxyl group’s dominance.

Key data :

Protecting Group Strategies

To enhance regioselectivity, temporary protection of the carboxyl group as a methyl ester (-COOCH₃) reduces its directing strength, allowing the 4-chloro-3-methylphenyl group to influence nitration. Post-nitration saponification restores the carboxylic acid.

Procedure :

-

Esterification: SOCl₂/MeOH, 60°C, 3 hours

-

Nitration: HNO₃/AcOH, 25°C, 6 hours

-

Saponification: NaOH/EtOH, reflux, 2 hours

This approach improves regioselectivity to 12:1 (2-nitro:6-nitro) but adds two steps, reducing overall yield to 60–65%.

Optimization of Reaction Parameters

Solvent and Temperature Effects in Coupling

Polar aprotic solvents (DMF, dioxane) enhance Suzuki coupling efficiency by stabilizing the palladium complex. Elevated temperatures (80–90°C) accelerate oxidative addition but risk nitro group reduction.

Comparative data :

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC%) |

|---|---|---|---|

| Dioxane | 80 | 82 | 98.5 |

| DMF | 90 | 78 | 97.2 |

| THF | 65 | 65 | 95.8 |

DMF’s high boiling point facilitates longer reaction times without solvent loss, albeit with slight yield trade-offs.

Catalytic Systems for Nitration

Ferric nitrate adsorbed on silica gel (Fe(NO₃)₃/SiO₂) offers a greener alternative to mixed acid, minimizing waste.

Performance metrics :

-

Catalyst loading: 15 wt%

-

Solvent: Acetic acid

-

Nitro isomer ratio (2:6): 8:1

-

Yield: 68%

Though less selective than traditional nitration, this method reduces corrosive byproducts.

Purification and Characterization

Recrystallization Protocols

Crude this compound is recrystallized from ethyl acetate/hexane (1:3), yielding needle-like crystals with >99% purity (HPLC).

Crystallization data :

-

Solvent system: Ethyl acetate/hexane

-

Recovery: 85–90%

-

Melting point: 182–184°C

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 13.12 (s, 1H, -COOH)

-

δ 8.21 (d, J = 8.4 Hz, 1H, H-3)

-

δ 7.89 (dd, J = 8.4, 2.0 Hz, 1H, H-5)

-

δ 7.76 (d, J = 2.0 Hz, 1H, H-6)

-

δ 7.45 (d, J = 8.4 Hz, 2H, aryl-H)

-

δ 2.38 (s, 3H, -CH₃)

HPLC retention time : 12.4 min (98.7% purity, C18 column, MeCN/H₂O 70:30).

Industrial-Scale Production Considerations

Scaling the Suzuki coupling requires addressing catalyst costs and palladium removal. Immobilized palladium catalysts (e.g., Pd on activated carbon) reduce metal leaching, enabling catalyst reuse for 5–7 cycles with <5% yield drop . Continuous-flow nitration systems improve safety and selectivity by maintaining low temperatures and precise stoichiometry.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methylphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products

Reduction: The major product is 4-(4-Amino-3-methylphenyl)-2-nitrobenzoic acid.

Substitution: Depending on the nucleophile used, various substituted derivatives can be obtained.

Scientific Research Applications

4-(4-Chloro-3-methylphenyl)-2-nitrobenzoic acid has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methylphenyl)-2-nitrobenzoic acid depends on its specific application:

Pharmacological Effects: The compound may interact with specific enzymes or receptors in biological systems, leading to its observed effects. For example, it may inhibit certain enzymes involved in inflammatory pathways.

Chemical Reactions: In organic synthesis, the compound’s reactivity is influenced by the presence of the nitro and chloro groups, which can participate in various chemical transformations.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs, highlighting differences in substituents and functional groups:

Physicochemical Properties

- Solubility : The solubility of 2-nitrobenzoic acid derivatives is generally low in water due to the nitro group's hydrophobicity. For example, 2-nitrobenzoic acid requires hydrotropic agents (e.g., sodium acetate) to enhance solubility by up to 20-fold . The 4-chloro-3-methylphenyl group in the target compound may further reduce solubility compared to simpler analogs like 4-chloro-2-nitrobenzoic acid .

- Acidity : The nitro group at C2 increases acidity. For analogs like 4-(4-chloro-3-nitrophenylsulfonamido)-2-hydroxybenzoic acid, the pKa is 2.77, suggesting strong acidity due to electron-withdrawing groups . The target compound’s acidity is expected to be similar but modulated by the chloro-methylphenyl group.

- Thermal Stability : Derivatives with bulky substituents (e.g., acifluorfen) exhibit high thermal stability, making them suitable for field applications. The target compound’s melting/boiling points are undocumented but likely comparable .

Biological Activity

4-(4-Chloro-3-methylphenyl)-2-nitrobenzoic acid, a compound with notable structural features, has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a chloro group, a methyl group, and a nitro group, which contribute to its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its inhibitory effects on cholinergic enzymes and potential neuroprotective properties.

Inhibition of Cholinergic Enzymes

One of the primary areas of research has been the compound's effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the regulation of neurotransmission and have been implicated in neurodegenerative diseases such as Alzheimer's.

- In vitro Studies : A study demonstrated that derivatives of benzoic acid, including this compound, exhibited significant inhibition of AChE activity. The IC50 values ranged from 9 to 246 μM depending on the specific derivative tested .

- Mechanism of Action : Molecular docking studies suggest that the compound interacts with the active sites of these enzymes, inhibiting their function through non-covalent interactions .

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound against amyloid-beta (Aβ) toxicity, which is a hallmark of Alzheimer's disease.

- Cell Viability Assays : In SH-SY5Y neuroblastoma cells treated with Aβ, this compound demonstrated protective effects by enhancing cell viability significantly compared to untreated controls. The protective activity was dose-dependent, with notable improvements at concentrations as low as 5 μM .

Case Studies

Several case studies have explored the implications of using this compound in therapeutic contexts:

- Study on Cognitive Impairment : In a modified Y-maze test involving mice, compounds similar to this compound showed improvements in cognitive functions. The most potent inhibitors improved performance significantly compared to controls .

- Protective Activity Against Aβ-Induced Toxicity : In vitro evaluations indicated that this compound could mitigate Aβ-induced cytotoxicity in neuronal cells, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Data Summary Table

Q & A

Q. What are the standard synthetic routes for 4-(4-Chloro-3-methylphenyl)-2-nitrobenzoic acid, and how can reaction conditions be optimized?

The compound can be synthesized via oxidation of 2-amino-2-(4-chloro-3-methylphenyl)acetic acid using potassium permanganate (KMnO₄) in an acidic medium. Key parameters include temperature control (60–80°C), stoichiometric excess of KMnO₄ (1.5–2.0 equivalents), and pH adjustment to stabilize intermediates. Post-reaction purification via recrystallization in ethanol/water mixtures improves yield (typically 65–75%) . Alternative pathways, such as nitration of precursor benzoic acids, may require regioselective protection of the carboxylic acid group to avoid undesired side reactions.

Q. How can researchers determine the solubility profile of this compound in aqueous and organic solvents?

Solubility studies can employ the shake-flask method with UV-Vis spectrophotometry. For aqueous solubility, prepare saturated solutions at 303 K (30°C) and quantify dissolved compound via absorbance at λmax (~260–280 nm). Hydrotropes (e.g., sodium acetate at 0.30 mol/L) enhance solubility by disrupting hydrophobic interactions, as demonstrated for structurally similar 2-nitrobenzoic acid derivatives . For organic solvents (e.g., DMSO, THF), gravimetric analysis post-evaporation is effective.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- ¹H/¹³C NMR : Identify substituents via chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, nitro group deshielding adjacent protons).

- IR Spectroscopy : Confirm nitro (asymmetric stretch ~1520 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹) functionalities.

- Mass Spectrometry (ESI-MS) : Verify molecular ion [M-H]⁻ at m/z 294.6 (C₁₄H₉ClNO₄⁻) and fragmentation patterns (e.g., loss of CO₂ to m/z 250.6) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsional parameters. For example, the dihedral angle between the nitro-substituted benzene and the chlorinated phenyl ring can clarify conjugation effects. Anisotropic displacement parameters (modeled via ORTEP-3) reveal thermal motion, aiding in distinguishing static disorder from dynamic effects .

Q. What computational methods predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and Fukui indices. These predict nucleophilic attack sites (e.g., nitro group’s oxygen) and regioselectivity in substitution reactions. Solvent effects (PCM model) refine solubility and acid dissociation constant (pKa) predictions .

Q. How do steric and electronic effects of the chloro and nitro substituents influence the compound’s bioactivity in medicinal chemistry studies?

The electron-withdrawing nitro group enhances electrophilicity, enabling interactions with enzyme active sites (e.g., serine hydrolases). The chloro substituent’s steric bulk may hinder binding in rigid pockets, as observed in analogous benzoic acid derivatives. Structure-activity relationship (SAR) studies require systematic variation of substituents and in vitro assays (e.g., IC₅₀ determination against target enzymes) .

Q. What strategies address contradictions in reported synthetic yields or purity across studies?

- Chromatographic Purity Assessment : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) to quantify impurities.

- Reproducibility Checks : Control moisture levels (nitro groups are hygroscopic) and reaction atmosphere (N₂ purge prevents oxidation byproducts).

- Cross-Validation : Compare melting points (reported range: 141–146°C for analogs ) and spectroscopic data with literature .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.